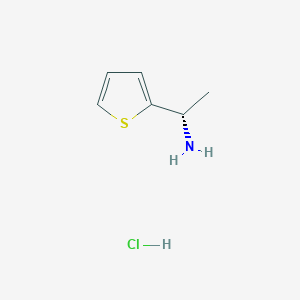![molecular formula C8H11N3O B1392917 4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin CAS No. 944902-70-9](/img/structure/B1392917.png)
4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin
Übersicht
Beschreibung
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic organic compound . It has the molecular formula C8H11N3O and a molecular weight of 165.19 .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine .Molecular Structure Analysis
The molecular structure of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine consists of a pyrido[4,3-d]pyrimidine core with a methoxy group attached at the 4-position .Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Der Pyridopyrimidin-Rest, zu dem auch „4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin“ gehört, hat therapeutisches Interesse gezeigt, und einige Derivate wurden bereits für die Anwendung als Therapeutika zugelassen . Strukturen, die aus einem Pyridopyrimidin-Rest bestehen, sind aufgrund ihres biologischen Potenzials von großem Interesse .
Anti-Brustkrebs-Aktivität
Pyrrolo(pyrido)[2,3-d]pyrimidin-Derivate, zu denen auch „this compound“ gehört, wurden auf ihre Anti-Brustkrebs-Aktivität hin untersucht . Diese Derivate haben signifikante antiproliferative Wirkungen sowohl auf ER+ (T47D) als auch auf triple-negative (MDA-MB-436) Brustkrebszelllinien gezeigt .
CDK4/6-Inhibitoren
Der Pyridopyrimidin-Rest ist in selektiven CDK4/6-Inhibitoren, Ribociclib und Palbociclib, vorhanden, die in der Klinik zur Behandlung von östrogenrezeptor-positivem (ER+) Brustkrebs eingesetzt werden . Diese Inhibitoren haben das progressionsfreie Überleben (PFS) und das Gesamtüberleben (OS) im Vergleich zur alleinigen endokrinen Therapie bei fortgeschrittenem ER+ Brustkrebs signifikant verbessert .
Pharmazeutische Prüfung
„this compound“ wird auch für pharmazeutische Prüfungen verwendet . Hochwertige Referenzstandards dieser Verbindung werden für genaue Ergebnisse verwendet .
Biochemische Analyse
Biochemical Properties
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, which can alter metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These changes can result in altered cellular behavior, such as increased or decreased proliferation, apoptosis, or differentiation.
Molecular Mechanism
At the molecular level, 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets . This binding can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can result in altered energy production, biosynthesis, and degradation processes within cells.
Transport and Distribution
The transport and distribution of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and efficacy in different tissues.
Subcellular Localization
The subcellular localization of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-8-6-4-9-3-2-7(6)10-5-11-8/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQYDZRQALQEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944902-70-9 | |
| Record name | 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392838.png)



![8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B1392842.png)
![6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1392843.png)




![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid](/img/structure/B1392853.png)
![5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine](/img/structure/B1392854.png)
